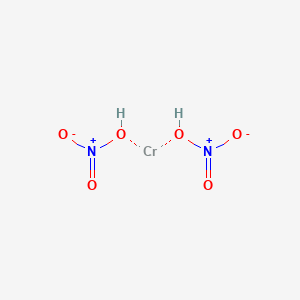

Chromium;nitric acid

Description

Significance and Scope of the Research Area

The significance of the chromium-nitric acid research area is underscored by its broad applicability. Chromium nitrate (B79036), the principal compound formed from the interaction of chromium or its oxides with nitric acid, is a key component in catalysis, surface treatment, and materials science. chemiis.comechemi.com In catalysis, it serves as a precursor for various chromium-containing catalysts used in organic synthesis and petrochemical processes. echemi.comontosight.ai The electroplating industry utilizes chromium nitrate for depositing protective and decorative chromium layers on metal surfaces, enhancing corrosion resistance and hardness. chemiis.com Furthermore, its role in the production of pigments for ceramics and dyes highlights its importance in the manufacturing sector. chemiis.com The scope of research extends to understanding the synthesis of high-purity chromium nitrate and its solutions for specialized applications, including in the development of advanced materials and as a reagent in analytical chemistry. chemiis.comgoogle.com

Historical Context of Chromium-Nitrate Chemistry

The history of chromium-nitrate chemistry is intrinsically linked to the discovery and industrialization of chromium itself. Following Louis Nicolas Vauquelin's discovery of chromium in 1797, the exploration of its various compounds began. americanelements.com The development of methods to produce chromium nitrate, such as the dissolution of chromium oxide in nitric acid, was a crucial step. wikipedia.orgnih.gov Early applications were found in the dyeing and tanning industries. pw.live Over time, as the understanding of chromium's properties grew, so did the applications of its nitrate salt. The 20th century saw a significant expansion in its use, particularly with the rise of the automotive and aerospace industries, which demanded high-performance materials and coatings. chemiis.com The ongoing research into chromium nitrate's catalytic and material properties continues to build on this historical foundation.

Overview of Key Chemical Species and Their Interplay within Chromium-Nitric Acid Systems

The primary chemical species in a chromium-nitric acid system is chromium(III) nitrate, which exists in both anhydrous and hydrated forms. wikipedia.orgcollegedunia.com The anhydrous form, Cr(NO₃)₃, appears as green crystals, while the hydrated form, most commonly the nonahydrate Cr(H₂O)₆₃·3H₂O, is a dark violet crystalline solid. wikipedia.org In aqueous solutions, the chromium(III) ion is typically coordinated with six water molecules, forming the hexaaquachromium(III) cation, [Cr(H₂O)₆]³⁺. pw.live

The interplay between these species is governed by factors such as pH, temperature, and the presence of other ions. scirp.orgresearchgate.net In nitric acid solutions, the redox chemistry of chromium can be complex. While chromium(III) is the more stable oxidation state, the potential for the formation of chromium(VI) species exists, particularly under strong oxidizing conditions. scirp.org The concentration of nitric acid and the presence of nitrogen oxides (NOx) can influence the equilibrium between Cr(III) and Cr(VI). tandfonline.com For instance, in strong nitric acid solutions, Cr(VI) can be reduced to Cr(III). scirp.org The speciation of chromium in these systems is critical, as the properties and reactivity of chromium compounds are highly dependent on their oxidation state and coordination environment. pjoes.com

Properties of Chromium Nitrate

Chromium nitrate exhibits distinct properties depending on its hydration state. Both the anhydrous and hydrated forms are significant in various chemical applications.

| Property | Anhydrous Chromium(III) Nitrate | Chromium(III) Nitrate Nonahydrate |

| Chemical Formula | Cr(NO₃)₃ | Cr(H₂O)₆₃·3H₂O |

| Molar Mass | 238.011 g/mol wikipedia.org | 400.21 g/mol wikipedia.org |

| Appearance | Green crystals wikipedia.org | Purple crystals wikipedia.org |

| Density | Not readily available | 1.85 g/cm³ |

| Melting Point | Decomposes at 100 °C wikipedia.org | 60.06 °C |

| Boiling Point | Decomposes above 100 °C | Decomposes above 100 °C |

| Solubility in Water | Very soluble wikipedia.org | Highly soluble wikipedia.org |

Research Findings on Chromium Nitrate Applications

Recent research has focused on expanding the utility of chromium nitrate in various fields, leveraging its chemical properties for new and improved applications.

| Application Area | Detailed Research Findings |

| Catalysis | Chromium nitrate is a precursor for catalysts used in various chemical reactions, including oxidation and hydrogenation. echemi.comontosight.ai It plays a role in producing alkali-metal-free catalysts. byjus.com |

| Surface Treatment | It is extensively used in electroplating to provide corrosion-resistant and durable chromium coatings on metal surfaces. chemiis.com It is also used as a corrosion inhibitor. |

| Materials Science | Chromium nitrate is a precursor for synthesizing chromium oxides and other chromium compounds used in pigments, magnetic materials, and advanced composites. echemi.comontosight.ai |

| Dyeing and Tanning | It is used in the textile industry for printing and as a mordant in dyeing processes. In the leather industry, it is used in tanning to create durable, water-resistant leather. chemiis.com |

| Analytical Chemistry | It serves as a reagent in inorganic chemistry and for synthesizing other chromium compounds in laboratory settings. chemiis.com It is also used to create standard solutions for analytical testing. chemiis.comvwr.com |

Structure

2D Structure

Properties

IUPAC Name |

chromium;nitric acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Cr.2HNO3/c;2*2-1(3)4/h;2*(H,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCLMDICCQGOPFL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[N+](=O)(O)[O-].[N+](=O)(O)[O-].[Cr] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CrH2N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis and Preparative Chemistry of Chromium Compounds Involving Nitric Acid

Synthesis of Chromium Nitrate (B79036) Compounds

Methods for Chromium(III) Nitrate Preparation from Chromium Precursors and Nitric Acid

Chromium(III) nitrate, an inorganic compound, can be synthesized through various methods involving the reaction of chromium precursors with nitric acid. The most common form is the nonahydrate, Cr(H₂O)₆₃·3H₂O, which appears as a dark violet, hygroscopic solid. wikipedia.org An anhydrous green form is also known. wikipedia.org

One of the primary methods for preparing chromium(III) nitrate is the direct reaction of chromium oxide with nitric acid. wikipedia.org In this process, chromium oxide is dissolved in concentrated nitric acid. The resulting solution is then carefully evaporated to facilitate the crystallization of the nonahydrate form, which appears as purple crystals highly soluble in water. Industrially, chromium metal or chromium(III) hydroxide (B78521) can also be reacted with nitric acid to produce chromium(III) nitrate.

A more specialized method involves the reduction of chromium trioxide (CrO₃) in a nonaqueous medium. This process uses nitric acid and a nonaqueous solvent like a lower aliphatic alcohol or tetrahydrofuran (B95107) (THF). The alcohol serves as both a solvent and a reducing agent, converting hexavalent chromium (Cr(VI)) to trivalent chromium (Cr(III)). This reaction is typically performed at room temperature to prevent excessive olation, which could decrease solubility and performance.

Another innovative method involves the reduction of chromic anhydride (B1165640) in a nitric acid medium using sugar and hydrogen peroxide. google.com Initially, chromic anhydride is reduced with a sugar solution, followed by the addition of hydrogen peroxide to reduce the remaining chromic anhydride. google.com This method is reported to lower the content of organic impurities and reduce the formation of gaseous nitrogen oxides. google.com

The following table summarizes the various precursors and methods for the synthesis of Chromium(III) Nitrate.

| Precursor | Reagents | Method | Product | Reference |

| Chromium Oxide | Concentrated Nitric Acid | Direct Dissolution and Evaporation | Chromium(III) Nitrate Nonahydrate | |

| Chromium Metal | Nitric Acid | Direct Reaction | Chromium(III) Nitrate | |

| Chromium(III) Hydroxide | Nitric Acid | Direct Reaction | Chromium(III) Nitrate | |

| Chromium Trioxide (CrO₃) | Nitric Acid, Nonaqueous Solvent (e.g., C1-C4 alcohols, THF) | Reduction in Nonaqueous Media | Chromium(III) Nitrate | |

| Chromic Anhydride | Nitric Acid, Sugar Solution, Hydrogen Peroxide | Two-step Reduction | Chromium(III) Nitrate Solution | google.com |

Crystallization and Hydration Studies of Chromium Nitrates

Chromium(III) nitrate typically crystallizes from aqueous solutions as the nonahydrate, with the chemical formula Cr(H₂O)₆₃·3H₂O. wikipedia.orggeeksforgeeks.org This formula reveals a complex structure where the central chromium atom is coordinated to six water molecules (aquo ligands). wikipedia.orggeeksforgeeks.org The remaining parts of the solid consist of three nitrate anions and three molecules of water of crystallization. wikipedia.orggeeksforgeeks.org

The hydrated form is a purple crystalline solid and is highly soluble in water. wikipedia.orgnih.gov The anhydrous salt, in contrast, forms green crystals and is also very soluble in water. wikipedia.org The nonahydrate has a melting point of 60.06 °C and decomposes at temperatures above 100 °C. wikipedia.orggeeksforgeeks.org The density of the nonahydrate is approximately 1.85 g/cm³. geeksforgeeks.org

The crystallization process is crucial for purifying the compound. Recrystallization from an aqueous solution is a common industrial practice to ensure high purity. The hygroscopic nature of chromium nitrate requires storage in anhydrous conditions to prevent water absorption.

The table below outlines the physical properties of anhydrous and nonahydrated Chromium(III) Nitrate.

| Property | Anhydrous Chromium(III) Nitrate | Chromium(III) Nitrate Nonahydrate | Reference |

| Chemical Formula | Cr(NO₃)₃ | Cr(H₂O)₆₃·3H₂O | wikipedia.orggeeksforgeeks.org |

| Molar Mass | 238.011 g/mol | 400.21 g/mol | wikipedia.orggeeksforgeeks.org |

| Appearance | Green crystals | Purple crystals | wikipedia.org |

| Melting Point | - | 60.06 °C | wikipedia.orggeeksforgeeks.org |

| Boiling Point | Decomposes | > 100 °C (decomposes) | wikipedia.orggeeksforgeeks.org |

| Density | - | 1.85 g/cm³ | geeksforgeeks.org |

| Solubility in Water | Very soluble | 81 g/100 mL (20 °C) | wikipedia.org |

Synthesis of Chromium Coordination Complexes Utilizing Chromium Nitrates

Chromium nitrates, particularly chromium(III) nitrate, are common starting materials in academic laboratories for the synthesis of various chromium coordination complexes. wikipedia.org

Preparation of Aquo and Ammine Chromium(III) Nitrate Complexes

The hexaaquochromium(III) ion, [Cr(H₂O)₆]³⁺, is the fundamental aquo complex and is present in solutions of chromium(III) nitrate. wikipedia.orggeeksforgeeks.org The synthesis of ammine complexes often starts from chromium(III) salts like chromium(III) chloride, but the principles can be extended to nitrate systems. For instance, hexaamminechromium(III) nitrate, Cr(NH₃)₆₃, can be prepared, where three nitrate ions act as counterions to balance the +3 charge of the hexaamminechromium(III) complex cation. The synthesis of these complexes often involves the displacement of coordinated water molecules by ammonia (B1221849). wilkes.edu

A study on the aquation and base hydrolysis of nitratopentaamminechromium(III) ion, [Cr(NH₃)₅(NO₃)]²⁺, revealed that the nitrato-ligand can accelerate the aquation of ammine ligands in the cis-positions. cdnsciencepub.com This cis-activation is an important consideration in the synthesis and reactivity of mixed aquo-ammine chromium(III) complexes. cdnsciencepub.com

Development of Systematic Synthesis Routes for Chromium(III) Complexes

Systematic synthetic approaches have been developed to create a wide variety of chromium(III) complexes, demonstrating significant structural diversity. These methods allow for the preparation of complexes with varying numbers of ligands, such as ammonia, and can include other ligands like chloride or water to complete the coordination sphere.

One patented process describes the preparation of stable, concentrated aqueous solutions of chromium(III) nitrate complexes with certain trans-carboxylic acids. google.com This involves heating an aqueous dispersion of chromium(III) nitrate with an alkali and a trans-carboxylic acid, such as fumaric acid, under controlled molar ratios. google.com

Microwave-assisted synthesis has emerged as a rapid and efficient method for preparing chromium(III) complexes. For example, the synthesis of Cr(biim)₃₃ (where biim is 2,2´-biimidazole) was achieved with high yield in a short reaction time using microwave irradiation. conicet.gov.ar

Precursor Chemistry for Advanced Chromium-Containing Materials

Chromium nitrate is a valuable precursor for the synthesis of various advanced materials due to its high water solubility and its role as a source of chromium ions. venicechemicals.comamericanelements.com

It is used in the production of alkali metal-free catalysts. wikipedia.orgfuncmater.com Nitrates are generally excellent precursors for producing ultra-high purity compounds, catalysts, and nanoscale materials like nanoparticles and nanopowders. venicechemicals.comamericanelements.com For instance, chromium nitrate can be used to synthesize chromium oxide nanoparticles through thermal decomposition. In this method, an aqueous solution of chromium(III) nitrate is heated with a stabilizing agent, leading to the nucleation of Cr₂O₃ nanoparticles.

Chromium nitrate also serves as a precursor for chromium-based Ziegler-Natta catalysts used in ethylene (B1197577) polymerization. The synthesis involves reacting chromium(III) nitrate with organoaluminum compounds.

Furthermore, chromium-containing silica (B1680970) materials have been synthesized using chromium nitrate. researchgate.net In one method, chromium-containing silica was produced by precipitation from a solution of water-glass and chromium nitrate, followed by thermal treatment. researchgate.net In another approach, spherical chromium-containing silica particles were obtained from sodium silicate (B1173343) solutions in the presence of chromium nitrate concentrations in an ethanolic medium. researchgate.net These studies show that chromium oxide tends to segregate on the particle surfaces. researchgate.net

Formation of Chromium Oxides from Nitrate Precursors

The synthesis of chromium oxides from nitrate precursors, particularly chromium(III) nitrate, is a widely studied and significant method in materials chemistry. This process is crucial for producing chromium oxide materials with tailored properties, such as high purity, specific surface area, and controlled particle size, which are essential for applications in catalysis, pigments, and advanced ceramics. The primary route for this transformation is the thermal decomposition of chromium(III) nitrate, typically in its hydrated form, chromium(III) nitrate nonahydrate (Cr(NO₃)₃·9H₂O).

The thermal decomposition of chromium(III) nitrate nonahydrate is a complex, multi-stage process that involves dehydration, the breakdown of nitrate groups, and the formation of various intermediate compounds before yielding the final chromium oxide product. akjournals.com The characteristics of the resulting chromium oxide, such as its stoichiometry, crystallinity, and morphology, are highly dependent on the reaction conditions, including temperature, heating rate, and the surrounding atmosphere. akjournals.com

Research has shown that the decomposition process does not proceed directly from the hydrated nitrate to the oxide. Instead, it involves the formation of intermediate hydroxy- and oxynitrates. akjournals.comresearchgate.net The initial stages of heating involve melting and partial dehydration of the Cr(NO₃)₃·9H₂O salt. akjournals.com As the temperature increases, further dehydration occurs concurrently with the decomposition of nitrate groups. akjournals.com The process can be influenced by the atmosphere; for instance, decomposition in a helium atmosphere was found to produce nonstoichiometric chromium oxides at around 260°C, while in air, a similar intermediate forms at about 200°C. akjournals.com Regardless of the atmosphere, the final product upon heating to higher temperatures (above 450°C) is consistently chromium(III) oxide (Cr₂O₃). akjournals.com

A detailed study of the thermolysis of chromium nitrate nonahydrate identified several distinct stages. The process begins with the condensation of the initial monomer, Cr(NO₃)₃·9H₂O, which then loses water and an azeotropic mixture of HNO₃ + H₂O to form a tetrameric oxynitrate. At higher temperatures, this intermediate loses nitrogen oxides and oxygen, leading to the formation of a chromium dioxide dimer, which is unstable and finally transforms into Cr₂O₃ at approximately 447°C. researchgate.net

The following table summarizes the thermal decomposition stages of chromium(III) nitrate nonahydrate in a nitrogen atmosphere.

Table 1: Thermal Decomposition Stages of Cr(NO₃)₃·9H₂O in N₂ Atmosphere

| Decomposition Stage | Temperature Range (°C) | Mass Loss (%) | Description | Final Product of Stage |

|---|---|---|---|---|

| 1 | 48 - 120 | - | Decomposition of starting compound and loss of H₂O. rroij.com | - |

| 2 | 120 - 274 | - | Continued decomposition. | - |

Various synthesis techniques utilize chromium nitrate as a precursor to produce chromium oxide nanoparticles with specific characteristics. These methods include sol-gel, cold plasma synthesis, and green synthesis, among others. The choice of method and the parameters used significantly impact the properties of the resulting Cr₂O₃ nanoparticles.

For example, the sol-gel method using chromium (III) nitrate nonahydrate as a precursor can produce Cr₂O₃ nanopowder. researchgate.net Similarly, a cold plasma method using a plasma jet on a chromium nitrate solution has been used to synthesize colloidal chromium oxide nanoparticles. aip.orgaip.org This technique allows for the rapid formation of Cr₂O₃ nanoparticles, with the particle size being influenced by the plasma exposure time and the use of capping agents like fructose. aip.orgaip.org

The table below presents research findings from various methods for synthesizing chromium oxide using chromium nitrate precursors.

Table 2: Research Findings on Cr₂O₃ Synthesis from Nitrate Precursors

| Synthesis Method | Precursor(s) | Key Conditions | Resulting Particle/Crystallite Size | Morphology |

|---|---|---|---|---|

| Thermal Decomposition | Cr(NO₃)₃·9H₂O | Heated at 550°C. researchgate.net | ~10 nm | Slightly sintered sphere-shaped. scispace.com |

| Cold Plasma Synthesis | Cr(NO₃)₃, Fructose | Argon plasma jet. aip.org | 18 - 32 nm | Rhombohedral shape. aip.orgaip.org |

| Sol-Gel | Cr(NO₃)₃·9H₂O, Hydrazine Hydrate | - | - | - |

In addition to being a precursor for chromium oxide powders, nitric acid and chromium compounds are involved in surface treatment processes. For instance, nitric acid is used in the passivation of stainless steel, where it promotes the formation of a protective chromium oxide (Cr₂O₃) layer on the surface, enhancing corrosion resistance. sustec.com While the bulk metal is protected, the acid reacts with surface contaminants like free iron, converting them into soluble ions. sustec.com Concentrated nitric acid can also react with metallic chromium upon intense heating to form chromium(III) nitrate. melscience.com

Chemical Reactivity and Reaction Mechanisms Within Chromium Nitric Acid Systems

Redox Chemistry of Chromium Species in Nitric Acid Media

The redox behavior of chromium in nitric acid is a dynamic interplay between its various oxidation states, primarily the trivalent (Cr(III)) and hexavalent (Cr(VI)) forms.

Studies have shown that the reduction rate of Cr(VI) increases with higher concentrations of nitric acid. scirp.orgscielo.br The mechanism is significantly influenced by the presence of nitrogen dioxide (NO₂), a decomposition product of nitric acid. scirp.orgscirp.org The proposed reaction mechanism suggests that NO₂ provides the necessary electrons for the reduction of Cr(VI) to Cr(III). scirp.org The reaction can be summarized as:

Cr₂O₇²⁻(aq) + 6NO₂(g) + 2H⁺(aq) → 2Cr³⁺(aq) + H₂O(l) + 6NO₃⁻(aq) scirp.org

The kinetics of this reduction are complex and dependent on various parameters. The rate of reduction is observed to be proportional to the decomposition of nitric acid. scirp.orgscirp.org

Factors Influencing the Reduction of Cr(VI) to Cr(III) in Nitric Acid:

| Factor | Effect on Reduction Rate | Reference |

| Nitric Acid Concentration | Increases with increasing concentration | scirp.orgscielo.br |

| Temperature | Decreases with decreasing temperature | scirp.orgscirp.org |

| NO₂ Concentration | Decreases with decreasing concentration | scirp.orgscirp.org |

| Light | Decreases in the absence of light | scirp.orgscirp.org |

| Ionic Strength | Decreases with decreasing ionic strength | scirp.orgscirp.org |

It has also been noted that at very low concentrations (trace quantities), Cr(VI) is unstable in acidic solutions, and the relative rate of reduction increases as the acid concentration increases or the initial Cr(VI) concentration decreases. scielo.br

While Cr(III) is the more stable oxidation state in nitric acid, oxidation to Cr(VI) can occur under specific conditions, particularly under boiling conditions. tandfonline.com Thermodynamic calculations and experimental observations indicate that the oxidation of Cr(III) is more favorable under boiling nitric acid compared to non-boiling conditions, even at the same temperature. tandfonline.com For instance, in one study, about 20% of Cr(III) was oxidized to Cr(VI) under atmospheric-pressure boiling at 384 K after 168 hours, whereas no oxidation was observed under non-boiling conditions at 373 K. tandfonline.com

The oxidation process is closely linked to the chemical reactions of nitric acid, especially the formation of nitrogen oxides at elevated temperatures. tandfonline.com The presence of certain ions can also influence the oxidation. For example, the oxidation of Cr(III) can be facilitated by the presence of other oxidizing agents. mdpi.com

Nitrogen oxides (NOx), such as nitrogen dioxide (NO₂) and nitric oxide (NO), play a pivotal role in the redox transformations of chromium in nitric acid. scirp.orgscirp.orgtandfonline.com The decomposition of nitric acid, especially at higher temperatures, generates these reactive species. scirp.orgscirp.org

Role of NOx in Cr(VI) Reduction: NO₂ is a key contributor to the reduction of Cr(VI) to Cr(III). scirp.orgscirp.org Bubbling NO₂ and NO gases through a nitric acid solution has been shown to greatly influence the reduction of Cr(VI). scirp.orgtandfonline.com The proposed mechanism involves the direct reaction of NO₂ with Cr(VI) species. scirp.org

Role of NOx in Cr(III) Oxidation: Conversely, the release of NO and NO₂ from boiling nitric acid can lead to Cr(VI) becoming the stable oxidation state. tandfonline.com Thermodynamic calculations suggest that the redox potential of the nitric acid solution, and consequently the oxidation state of chromium, is significantly influenced by species like NO₃⁻, HNO₃, HNO₂, NO₂, and NO. tandfonline.com The partial pressure of NO₂ is a critical factor; for instance, calculations have shown that about 2% of Cr(III) can be oxidized to Cr(VI) at an NO₂ partial pressure of 10⁻² atm. tandfonline.com Therefore, the formation of NOx gases, particularly above the boiling point of nitric acid, can control the oxidation kinetics of chromium species. tandfonline.com

A reaction involving a Cr(III)-superoxo complex and nitric oxide (NO) has been shown to lead to the formation of a Cr(IV)-oxo complex, which then reacts with another NO molecule to yield a Cr(III)-nitrito complex. nih.gov

Oxidation Pathways of Trivalent Chromium (Cr(III)) in Nitric Acid Solutions

Solution Chemistry and Speciation of Chromium in Nitric Acid

The chemical form, or speciation, of chromium in nitric acid solutions is highly dependent on the solution conditions.

The concentration of nitric acid and the temperature of the solution are critical factors that determine the speciation of chromium. scirp.orgscirp.orgtandfonline.com

Effect of Acid Concentration: Higher nitric acid concentrations generally favor the reduction of Cr(VI) to Cr(III). scirp.orgscielo.br In terms of Cr(III) speciation, increasing the acidity can affect the complexation of chromium ions. mdpi.com

Effect of Temperature: Temperature has a significant impact on both the kinetics of redox reactions and the speciation of chromium. An increase in temperature generally accelerates the reduction of Cr(VI). scirp.org However, under boiling conditions, higher temperatures promote the oxidation of Cr(III) to Cr(VI) due to the increased generation of NOx gases. tandfonline.com For example, one study found that at 373 K, Cr(III) oxidation was observed under reduced-pressure boiling but not under non-boiling conditions. tandfonline.com

Summary of Temperature and Boiling Effects on Cr(III) Oxidation:

| Condition | Temperature (K) | Observation | Reference |

| Atmospheric-pressure boiling | 384 | ~20% of Cr(III) oxidized to Cr(VI) after 168 h | tandfonline.com |

| Non-boiling | 373 | No Cr(VI) observed | tandfonline.com |

| Reduced-pressure boiling | 373 | ~3% of Cr(III) oxidized | tandfonline.com |

In nitric acid solutions, chromium ions can form complexes with nitrate (B79036) ligands. The most common form is the hydrated chromium(III) ion, [Cr(H₂O)₆]³⁺. However, nitrate ions can replace the water molecules in the coordination sphere to form various chromium-nitrate complexes. pw.live

The formation of these complexes is influenced by the concentration of nitric acid. pw.live Chromium(III) nitrate can be prepared by dissolving chromium oxide in nitric acid. pw.live The resulting solution contains hydrated chromium(III) nitrate, where the central chromium atom is coordinated to water molecules, and nitrate anions are present in the outer sphere. pw.live

Stable, concentrated aqueous solutions of chromium(III) nitrate complexes with certain carboxylic trans-acids can be prepared by heating the components with an alkali. google.com This indicates that other ligands can compete with nitrate and water to coordinate with the chromium(III) ion. The stripping of chromium(III) from an organic phase into a nitric acid solution suggests the formation of chromium-nitrate species in the aqueous phase. oup.com

Influence of Acid Concentration and Temperature on Chromium Speciation

Reactions of Chromium Complexes with Nitric Oxide and Related Species

The interaction between chromium complexes and nitric oxide (NO), a significant signaling molecule in various biological processes, is a subject of considerable research interest. These reactions can lead to the formation of different chromium species, including nitrito complexes, and provide pathways for the controlled release of nitric oxide.

Formation and Characterization of Chromium-Nitrito Complexes

The generation of chromium(III)-nitrito complexes can occur through the reaction of other chromium complexes with nitric oxide. One notable pathway involves the reaction of a chromium(III)-superoxo complex with NO. nih.gov

Research has demonstrated that the reaction of an end-on chromium(III)-superoxo complex featuring a 14-membered tetraazamacrocyclic (TMC) ligand, specifically [CrIII(14-TMC)(O2)(Cl)]+, with nitric oxide does not directly form a nitrito complex. nih.govacs.org Instead, it initially produces a stable chromium(IV)-oxo species, [CrIV(14-TMC)(O)(Cl)]+. nih.govacs.org This initial step is proposed to proceed through a transient chromium(III)-peroxynitrite ([CrIII(14-TMC)(OONO)(Cl)]+) intermediate, which undergoes homolytic cleavage of the O-O bond. nih.govresearchgate.net

The resulting stable chromium(IV)-oxo complex subsequently reacts with another molecule of nitric oxide to yield the final chromium(III)-nitrito complex, [CrIII(14-TMC)(NO2)(Cl)]+. nih.govacs.org This step involves a one-electron reduction of the chromium center. nih.gov Interestingly, the chromium(IV)-oxo species does not react with nitrogen dioxide (NO2), which is also formed during the initial intermediate cleavage. nih.govacs.org A similar reaction pathway where a Cr(IV)-peroxo complex reacts with NO has been shown to yield a Cr(III)-nitrato complex, proposed to form via a Cr(III)-peroxynitrite intermediate. nih.gov

The characterization of these chromium complexes has been accomplished using various spectroscopic and analytical techniques. nih.gov

Table 1: Spectroscopic and Analytical Data for Chromium Complexes

| Compound/Species | Formula | Analytical Technique | Observed Result |

|---|---|---|---|

| Chromium(IV)-oxo complex | [CrIV(14-TMC)(O)(Cl)]+ | ESI-MS | m/z 359.3 (Calculated: 359.2) nih.gov |

| Chromium(IV)-oxo complex | [CrIV(14-TMC)(O)(Cl)]+ | EPR Spectroscopy (5 K) | Silent, consistent with Cr(IV) oxidation state. nih.gov |

| Chromium(III)-nitrito complex | [CrIII(14-TMC)(NO2)(Cl)]+ | ESI-MS | m/z 390.9 (Calculated: 391.2) nih.gov |

Mechanistic Studies of Nitric Oxide Release from Chromium-Macrocyclic Ligand Complexes

Chromium(III) nitrito complexes containing macrocyclic ligands are recognized as potential photochemical precursors for delivering nitric oxide. researchgate.netescholarship.org The release of NO is often initiated by photoexcitation and involves the homolytic cleavage of the CrO-NO bond. escholarship.org

Theoretical and computational studies, particularly using Density Functional Theory (DFT), have provided significant insights into the mechanism of NO release from nitrito chromium complexes, such as trans-[Cr(L)(ONO)2]+, where L represents various macrocyclic ligands. researchgate.netnih.gov These studies focus on how structural and electronic factors influence the cleavage of the O-NO bond. nih.gov

A key finding is that the spin state of the complex plays a crucial role. researchgate.netnih.gov The transition from a low-spin (doublet) ground state to a high-spin (quartet) state, a process known as spin crossover (SCO), facilitates NO release. nih.gov In the higher spin state, specific geometric changes are observed that weaken the O-NO bond. researchgate.netnih.gov Specifically, the Cr(III)-O bond length decreases while the Cr(III)O-NO bond length increases. researchgate.netnih.gov Concurrently, the Cr-O-NO bond angle changes, further promoting the β-cleavage of the NO molecule from the complex. researchgate.netnih.gov

Table 2: Calculated Geometrical Parameters for trans-[Cr(L)(ONO)2]+ Complexes Facilitating NO Release

| Parameter | Change upon Excitation (S=1/2 to S=3/2) | Consequence |

|---|---|---|

| Cr(III)-O Bond Length | Decreases (e.g., to 1.669–1.671 Å) nih.gov | - |

| Cr(III)O-NO Bond Length | Increases (e.g., to 2.735–2.741 Å) nih.gov | Facilitates NO release researchgate.netnih.gov |

Experimental studies have demonstrated that photoexcitation of dinitritochromium(III) complexes with macrocyclic ligands containing pendant aromatic chromophores leads to the generation of NO. acs.org The excitation at wavelengths corresponding to the chromophore's absorption bands triggers the process. acs.org The excited state responsible for the homolytic cleavage of the CrO-NO bond is suggested to be the doublet metal-centered (ligand field) state, which is typically the lowest energy excited state for such Cr(III) complexes. escholarship.org The quantum yield for NO release can be significant, with values around 0.25 reported in the presence of biological reductants like glutathione. escholarship.org

Computational modeling of the nitric oxide oxidation reaction catalyzed by chromium-TMC complexes also highlights the formation of a peroxynitrite complex as a key intermediate step. mdpi.com The subsequent homolytic cleavage of the O-O bond in this intermediate is a low-energy barrier process, indicating the catalytic efficiency of these systems. mdpi.com

Electrochemistry and Corrosion Science in Nitric Acid Environments

Passivation Phenomena of Chromium-Containing Materials by Nitric Acid

Passivation is the process by which a material forms a thin, non-reactive surface layer that inhibits further corrosion. For chromium and its alloys, nitric acid acts as a powerful passivating agent, leading to the spontaneous formation of this protective barrier.

The passive film that forms on chromium-containing alloys in nitric acid is a complex oxide layer. ramkleen.com Its primary and most crucial component for corrosion resistance is chromium(III) oxide (Cr₂O₃). ramkleen.commgnewell.com This layer is enriched in chromium relative to the bulk alloy, a result of the preferential dissolution of other elements like iron or the selective oxidation of chromium by the nitric acid. astropak.combesttechnologyinc.comamse.org.cn The process aims to maximize the chromium-to-iron ratio on the surface. astropak.com

Alloying elements are integral to the film's composition and properties. Nickel can be incorporated as nickel oxide (NiO), enhancing general corrosion resistance. mdpi.comwhlabs.com Molybdenum, while beneficial for pitting resistance in many environments, can form MoO₃. researchgate.net The presence of silicon has also been found to enhance the protective nature of the passive film, particularly in highly concentrated nitric acid. researchgate.net

Table 1: Typical Composition of Passive Films on Stainless Steels in Nitric Acid This table summarizes the main chemical species found in the passive films formed on stainless steels when exposed to nitric acid, as identified by surface analysis techniques.

| Alloy Type | Primary Film Constituents | Key Analytical Findings | References |

| Austenitic Stainless Steel (e.g., 304, 316) | Cr₂O₃, Fe₂O₃, FeO, Cr(OH)₃ | Often a duplex structure with an inner Cr-rich layer and an outer Fe-rich layer. The Cr/Fe ratio is a critical determinant of corrosion resistance. | scispace.commdpi.comresearchgate.net |

| High Nitrogen Stainless Steel | Cr₂O₃, CrN | Enrichment of chromium in the passive film and nitrogen at the film/metal interface enhances corrosion resistance. | amse.org.cn |

| Ferritic Stainless Steel (e.g., 430) | Cr₂O₃, Fe₂O₃, FeO | The removal of MnS inclusions during passivation is crucial for improving pitting resistance. | jst.go.jp |

Electrochemical methods are essential for quantifying the effectiveness of the passive film. Potentiodynamic polarization scans are widely used to measure key parameters like the corrosion potential (Ecorr), corrosion current density (icorr), and pitting potential (Epit).

In nitric acid, the Ecorr of stainless steels typically shifts to more noble (positive) values, indicating a strong tendency for spontaneous passivation. mdpi.com A low passive current density (ipass) signifies a low corrosion rate in the passive state. The pitting potential (Epit) is the critical potential at which the passive film breaks down locally, leading to pitting. A more positive Epit value corresponds to higher resistance to pitting corrosion. jst.go.jpmdpi.com Studies show that passivating stainless steel in nitric acid increases its pitting potential compared to the unpassivated state. mdpi.comresearchgate.net

Electrochemical Impedance Spectroscopy (EIS) provides further insight into the passive layer's properties, such as its resistance and capacitance, which relate to its thickness and integrity. researchgate.net Mott-Schottky analysis can be used to determine the electronic (semiconducting) properties of the film, which can be n-type or p-type depending on the specific conditions of formation. scispace.comresearchgate.net

Table 2: Electrochemical Data for Stainless Steels in Nitric Acid Environments This interactive table provides representative electrochemical data, illustrating how different conditions and alloy treatments affect corrosion behavior in nitric acid and related test solutions.

| Material/Condition | Test Environment | Ecorr (mV vs. SCE) | Epit (mV vs. SCE) | Key Observation | References |

| 17-4PH SS, Nitric Acid Passivated | H₂SO₄ solution | ~ -270 | > 700 | Passivation in nitric acid provides significant corrosion protection. | mdpi.commdpi.com |

| 17-4PH SS, Nitric Acid Passivated | NaCl solution | ~ -619 to -270 | > 300 | Pitting potential is lower in chloride-containing environments. | mdpi.commdpi.com |

| Type 430 SS, As-Polished | 0.5 kmol/m³ NaCl | ~ - | ~ 250 | Baseline pitting resistance before specialized treatment. | jst.go.jp |

| Type 430 SS, Potential Cycling in HNO₃ | 0.5 kmol/m³ NaCl | ~ - | ~ 450 | Electrochemical treatment in nitric acid significantly improves pitting resistance. | jst.go.jp |

| 18/10 Cr-Ni Steel | 1M NaCl + 0.5M NaNO₃ | ~ - | > 1000 | Nitrate (B79036) ions act as inhibitors, raising the pitting potential. | ampp.org |

The protective quality of the passive film is not static; it is strongly influenced by the service environment and the material's composition.

Nitric Acid Concentration: The relationship is complex. While nitric acid is a passivator, increasing its concentration can lead to higher corrosion rates as the solution becomes more aggressive. mdpi.comresearchgate.net However, for some alloys, passivation ability improves as concentration increases from dilute to moderately concentrated solutions. mdpi.com At very high concentrations, the passive film can break down, leading to increased corrosion. jst.go.jpresearchgate.net

Temperature: Increasing the temperature is generally detrimental to corrosion resistance. nickelinstitute.org It accelerates the dissolution rate of the passive film and can lead to a decrease in the pitting potential, making the alloy more susceptible to localized attack. researchgate.netkingsunmachining.comampp.org

Alloying Elements:

Chromium (Cr): This is the most critical element for passivation in nitric acid. Higher chromium content generally confers superior resistance. carpentertechnology.comnickelinstitute.org

Nickel (Ni): Improves general corrosion resistance and the stability of the austenitic phase. whlabs.com

Molybdenum (Mo): While highly effective against pitting in chloride media, molybdenum can be less beneficial or even detrimental in hot, highly oxidizing nitric acid, where it can promote the formation of detrimental secondary phases like sigma phase. nickelinstitute.orgnickelinstitute.org

Silicon (Si): The addition of silicon has been shown to improve corrosion resistance, especially in very high concentrations of nitric acid. researchgate.net

Impurities (C, S, P): Low levels of carbon, sulfur, and phosphorus are essential. These elements can lead to the formation of precipitates at grain boundaries that compromise corrosion resistance. nickelinstitute.org

Electrochemical Characterization of Passivation Behavior (e.g., Pitting Potential, Corrosion Potential)

Corrosion Mechanisms of Chromium Alloys in Nitric Acid Solutions

Despite the presence of a passive film, chromium alloys can be susceptible to specific forms of corrosion in nitric acid, particularly under aggressive conditions or if the material is in a sensitized state.

Intergranular Corrosion (IGC): This is a localized attack that proceeds along the grain boundaries of an alloy. whlabs.com In austenitic stainless steels, the most common cause is "sensitization," where heat treatment or welding in the range of 425-900°C causes chromium carbides to precipitate at grain boundaries. nickelinstitute.org This depletes the adjacent regions of the chromium needed to maintain the passive film, creating a pathway for corrosion. whlabs.com The Huey test, which involves boiling the material in 65% nitric acid, is a standard method to assess susceptibility to IGC. whlabs.comcarpentertechnology.com Even properly solution-annealed stainless steels can experience IGC in highly oxidizing nitric acid containing species like Cr(VI). hbni.ac.in

Pitting Corrosion: This is a localized form of corrosion characterized by the formation of small pits on the metal surface. It occurs when the passive film is locally breached. While nitric acid itself is a passivator, the presence of halide contaminants, especially chlorides, can induce pitting. mdpi.com The susceptibility to pitting is evaluated by the pitting potential (Epit). jst.go.jpampp.org

The corrosivity (B1173158) of nitric acid increases dramatically under boiling conditions.

Boiling Conditions: High temperatures and pressures significantly accelerate corrosion rates. tandfonline.comalleima.com The physical action of boiling can disrupt the passive film, while the elevated temperature increases the rate of chemical reactions. nickelinstitute.orgonepetro.org In nuclear fuel reprocessing, where materials are exposed to boiling nitric acid, severe intergranular corrosion can occur. onepetro.orgosti.gov

Gaseous Species (NOx): At high temperatures, nitric acid decomposes to form nitrogen oxides (NOx), such as nitrogen dioxide (NO₂) and nitrogen oxide (NO). alleima.com These gaseous species are highly corrosive. They can catalyze the cathodic reduction of nitric acid, thereby accelerating the anodic dissolution (corrosion) of the steel. tandfonline.comresearchgate.net This effect is pronounced in both the liquid and vapor phases, meaning components exposed to the fumes above boiling nitric acid can also experience severe corrosion. alleima.comca.govtandfonline.com

Material Selection and Performance in Nitric Acid Service

Nitric acid is a strong oxidizing agent, a characteristic that dictates the selection of materials for its handling and processing. nickelinstitute.orgbssa.org.uk The corrosion resistance of metals and alloys in nitric acid is primarily dependent on their ability to form a stable, protective (passive) oxide film on their surface. onepetro.orgpostapplescientific.com Consequently, the chromium content of an alloy is a critical determinant of its performance in nitric acid environments. nickelinstitute.orgcarpentertechnology.com

Austenitic stainless steels are extensively used for nitric acid service due to their ability to form a passive layer. nickelinstitute.orgureaknowhow.com The most common grade for applications involving nitric acid up to 60% concentration and the atmospheric boiling point is Type 304L (UNS S30403). nickelinstitute.orgscribd.comrolledalloys.com The "L" designation indicates low carbon content, which is crucial for preventing sensitization. Sensitization occurs when high-carbon stainless steels are heated, leading to the precipitation of chromium carbides at grain boundaries. This depletes chromium from the adjacent regions, making the material susceptible to intergranular corrosion, especially in the heat-affected zones (HAZ) of welds. nickelinstitute.orgbssa.org.uk Therefore, low-carbon or stabilized grades (like Type 321 and Type 347) are preferred for welded components. nickelinstitute.orgrolledalloys.com

For more severe conditions, such as nitric acid concentrations above 60% or higher temperatures, stainless steels with higher chromium content, like Type 310L (UNS S31002), offer superior resistance. nickelinstitute.org Special nitric acid grades (NAG) of Type 304L and 310L, which have very low carbon, silicon, phosphorus, and sulfur content, are optimized for maximum resistance to intergranular attack. nickelinstitute.orgscribd.com

The addition of other alloying elements has a significant impact on performance. While molybdenum (found in Type 316L) generally enhances corrosion resistance in many acids, it can be detrimental in highly oxidizing nitric acid. Molybdenum can promote the formation of sigma phase, an intermetallic compound that is less resistant to nitric acid, making Type 304L a better and more cost-effective choice for many nitric acid applications. nickelinstitute.orgrolledalloys.com Conversely, silicon, when added in conjunction with chromium, significantly improves corrosion resistance in highly concentrated nitric acid. nickelinstitute.org For instance, proprietary grades with about 4% silicon demonstrate excellent resistance in nitric acid concentrations above 95%. nickelinstitute.orgbssa.org.uk

In environments where stainless steels are inadequate, other materials are employed. High-chromium nickel alloys, such as Alloy 690 and Alloy 825, are used for extreme conditions, mixed acids, or when contaminants like chlorides are present. scribd.comsuper-metals.com For the most severe applications involving very high concentrations and temperatures, reactive metals like titanium and zirconium are used due to their outstanding corrosion resistance, although their high cost is a limiting factor. ureaknowhow.comrolledalloys.com

Table 1: Nominal Composition of Selected Alloys for Nitric Acid Service This table is interactive. Users can sort columns by clicking on the headers.

| Alloy | UNS Number | % Chromium (Cr) | % Nickel (Ni) | % Molybdenum (Mo) | % Carbon (C) | Other Elements (%) |

|---|---|---|---|---|---|---|

| Type 304L | S30403 | 18.0-20.0 | 8.0-12.0 | - | 0.03 max | - |

| Type 310L | S31002 | 24.0-26.0 | 19.0-22.0 | - | 0.03 max | Si, P, S limited |

| 1815LCSi | S30600 | 17.0-19.0 | 14.0-16.0 | - | 0.03 max | Si: 3.5-4.5 |

| Alloy 825 | N08825 | 19.5-23.5 | 38.0-46.0 | 2.5-3.5 | 0.05 max | Cu: 1.5-3.0, Ti: 0.6-1.2 |

| Alloy 690 | N06690 | 27.0-31.0 | 58.0 min | - | 0.05 max | Fe: 7.0-11.0 |

| Zirconium 702 | R60702 | - | - | - | - | Zr+Hf: 99.2 min |

| Titanium Gr. 2 | R50400 | - | - | - | 0.03 max | Ti: 99.2 min |

Data sourced from multiple references. nickelinstitute.orgrolledalloys.com

Table 2: Performance Summary of Materials in Nitric Acid This table is interactive. Users can sort columns by clicking on the headers.

| Material | Typical Max. Concentration | Typical Max. Temperature | Key Characteristics & Limitations |

|---|---|---|---|

| Type 304L | ~60% | Boiling Point | Widely used, cost-effective. Susceptible to intergranular corrosion if not low carbon. nickelinstitute.orgrolledalloys.com |

| Type 316L | Lower than 304L | Moderate | Molybdenum content can reduce resistance in pure nitric acid due to sigma phase formation. nickelinstitute.orgrolledalloys.com |

| Type 310L (NAG) | >70% | High | Higher chromium content provides better resistance in concentrated acid. nickelinstitute.orgrolledalloys.com |

| High Silicon SS | >95% | Moderate | Excellent resistance in very high concentrations. nickelinstitute.orgbssa.org.uk |

| Nickel Alloys (e.g., 690) | High / Mixed Acids | High | Used in extreme conditions or with contaminants like chlorides where stainless steels fail. scribd.com |

| Titanium | <25% and 65-90% | Boiling Point | Highly resistant in specific concentration ranges. nickelinstitute.orgrolledalloys.com |

| Zirconium | All concentrations | Boiling Point | Excellent resistance across all concentrations but very expensive. ureaknowhow.com |

Surface Modification Strategies for Enhanced Corrosion Resistance

Application of Chromium-Based Coatings and Their Interactions with Nitric Acid

Surface modification is a key strategy for enhancing the corrosion resistance of materials in nitric acid service, often by creating a chromium-rich surface layer. These methods range from inducing a natural passive film to applying engineered coatings.

The most fundamental surface modification for stainless steels is passivation . postapplescientific.com This process utilizes the oxidizing nature of nitric acid to enhance the material's inherent corrosion resistance. bssa.org.uktubingchina.com When stainless steel is exposed to nitric acid, the acid selectively removes free iron and other surface contaminants while simultaneously promoting the reaction of chromium at the surface with oxygen to form a thin, dense, and highly adherent chromium oxide (Cr₂O₃) layer. postapplescientific.comsustec.comramkleen.com This passive film acts as a barrier, shielding the underlying metal from the corrosive environment. postapplescientific.comramkleen.com The effectiveness of passivation depends on factors like acid concentration, temperature, and treatment time. solenis.com

Beyond passivation, various chromium-based coatings are applied to substrates to confer superior corrosion resistance. These can be categorized based on their application method and composition:

Diffusion Coatings: Processes like chromaluminizing involve diffusing chromium and aluminum into the surface of a substrate (e.g., a titanium alloy). This creates intermetallic compounds and a surface rich in elements that form stable protective oxides like Cr₂O₃ and Al₂O₃. mdpi.com However, the performance of such coatings in nitric acid can be complex. While they may improve resistance in some organic acids, studies have shown that chromaluminized coatings on titanium alloys can exhibit poor resistance in 40% nitric acid, where the acid can intensively attack the coating. mdpi.com

Physical Vapor Deposition (PVD) Coatings: These techniques are used to deposit thin, hard, and corrosion-resistant films. Chromium nitride (CrN and Cr₂N) coatings are of particular interest. researchgate.net They combine good mechanical properties with chemical inertness. researchgate.net Research indicates that chromium nitride coatings deposited on steel substrates can improve anticorrosion performance in dilute (4%) nitric acid solutions. researchgate.net The protective capability of these coatings is, however, highly dependent on their integrity; defects like pores can limit their effectiveness by allowing the corrosive medium to reach the substrate. researchgate.net The thickness of the coating is a critical parameter, with thicker coatings (e.g., 2.3-2.5 microns) showing significantly fewer pores and better corrosion resistance in nitric and hydrofluoric acid solutions compared to thinner coatings (<1 micron). researchgate.net

The interaction between these coatings and nitric acid is primarily electrochemical. The coating must remain stable and passive in the acid. The strong oxidizing potential of nitric acid can be beneficial, helping to maintain the chromium oxide passive layer. However, in cases of hexavalent chromium (Cr(VI)) ions being present in the nitric acid solution, which can occur as a corrosion product, the corrosion of stainless steels can be severely accelerated. tandfonline.com Cr(VI) is a more aggressive oxidizing agent than nitric acid itself and can push the corrosion potential of the steel into a trans-passive state, leading to rapid, often intergranular, attack. tandfonline.com The stability of Cr(VI) is complex and influenced by factors like temperature and boiling, which affect the concentration of nitrous acid (HNO₂) and NOx gases. tandfonline.comscirp.org

Table 3: Overview of Chromium-Based Surface Modification for Nitric Acid Environments This table is interactive. Users can sort columns by clicking on the headers.

| Modification/Coating Type | Process Description | Interaction with Nitric Acid | Performance & Limitations |

|---|---|---|---|

| Passivation | Chemical treatment with nitric acid to remove surface iron and enhance the natural Cr₂O₃ layer on stainless steel. postapplescientific.comramkleen.com | Nitric acid acts as an oxidizing agent to form the protective passive film. postapplescientific.com | Essential for stainless steels. Provides a clean, uniform, and corrosion-resistant surface. postapplescientific.comsustec.com |

| Chromaluminizing | Diffusion of chromium and aluminum into the substrate surface, forming intermetallic layers. mdpi.com | Forms stable oxides (Cr₂O₃, Al₂O₃). However, strong nitric acid can aggressively attack the coating. mdpi.com | Can increase resistance in some media, but may show poor performance in concentrated nitric acid. mdpi.com |

| Chromium Nitride (PVD) | Thin film of CrN or Cr₂N deposited on the substrate using Physical Vapor Deposition. researchgate.net | Generally inert. Provides a barrier against the acid. researchgate.net | Improves corrosion resistance in dilute nitric acid. Performance is dependent on coating thickness and porosity. researchgate.netresearchgate.net |

Analytical Chemistry Methodologies for Chromium Determination in Nitric Acid Matrices

Sample Preparation Techniques Involving Nitric Acid

Proper sample preparation is a critical first step to ensure that chromium is in a suitable form for analysis and that interfering substances are removed. Nitric acid plays a key role in many of these preparatory procedures.

Acid Digestion Methods for Total Chromium in Various Sample Matrices (e.g., environmental, biological, material)

To determine the total chromium content, solid samples must be broken down to release the chromium into a solution. Acid digestion, often employing nitric acid, is a common and effective method for this purpose. This aggressive digestion aims to dissolve the sample matrix and convert all chromium forms into a single, analyzable species, typically Cr(III).

For environmental samples like soils, sludges, and sediments, a strong acid digestion is necessary to dissolve almost all elements that could become "environmentally available". epa.gov A common procedure involves digesting the sample with repeated additions of nitric acid (HNO₃) and hydrogen peroxide (H₂O₂). epa.gov For analyses using Graphite (B72142) Furnace Atomic Absorption Spectrometry (GFAAS) or Inductively Coupled Plasma-Mass Spectrometry (ICP-MS), the resulting digestate is typically reduced in volume by heating and then diluted. epa.gov For Inductively Coupled Plasma-Atomic Emission Spectrometry (ICP-AES) or Flame Atomic Absorption Spectrometry (FAAS), hydrochloric acid (HCl) is often added to the initial digestate, followed by refluxing. epa.gov Microwave-assisted digestion with nitric acid is also a widely used technique for the extraction of chromium from soil samples before analysis by FAAS and Electrothermal Atomic Absorption Spectrometry (ETAAS). rsc.orgrsc.org

In the analysis of biological samples, such as cattle feces, digestion with a mixture of nitric acid and perchloric acid (HClO₄) has been shown to be effective. embrapa.br Different ratios of these acids, such as 2:1, 3:1, and 4:1 (v/v), have been evaluated to optimize chromium recovery. embrapa.br The digestion is typically carried out by heating the sample with the acid mixture until the organic matter is completely broken down. embrapa.br For aqueous samples like surface and groundwater, total recoverable metals are prepared for analysis by acidifying the entire sample with nitric acid at the time of collection. epa.gov Prior to analysis, the sample is heated with acid to reduce its volume, and the resulting digestate is filtered and diluted. epa.gov

Material samples, such as those from chrome plating operations, can also be prepared using nitric acid digestion. For instance, particulate emissions collected on filters can be subjected to hot nitric acid digestion for the determination of total chromium by atomic absorption spectrophotometry. researchgate.net

Table 1: Examples of Nitric Acid Digestion Methods for Total Chromium

| Sample Matrix | Digestion Reagents | Key Procedural Steps | Analytical Technique |

| Soils, Sludges | Nitric Acid (HNO₃), Hydrogen Peroxide (H₂O₂) | Repeated additions of acids with heating. epa.gov | GFAAS, ICP-MS, ICP-AES, FAAS |

| Roadside Soils | Nitric Acid (HNO₃) | Microwave-assisted digestion. rsc.orgrsc.org | FAAS, ETAAS |

| Cattle Feces | Nitric Acid (HNO₃), Perchloric Acid (HClO₄) | Heating with acid mixtures (e.g., 3:1 v/v) with sodium molybdate (B1676688) as a catalyst. embrapa.br | AAS |

| Surface/Groundwater | Nitric Acid (HNO₃) | Acidification at collection, heating to reduce volume, filtration, and dilution. epa.gov | FAAS, ICP Spectroscopy |

| Particulate Emissions | Nitric Acid (HNO₃) | Hot nitric acid digestion of collected filter samples. researchgate.net | AAS |

Extraction Methods for Chromium Speciation in Complex Solutions

The toxicity and mobility of chromium are highly dependent on its oxidation state, with Cr(VI) being significantly more toxic than Cr(III). Therefore, methods that can distinguish between these species are essential. Nitric acid is often used in the elution or separation steps of these speciation procedures.

Solid-phase extraction (SPE) is a widely used technique for separating chromium species. For instance, a method for quantifying total and hexavalent chromium in UHT milk involves the precipitation of proteins followed by elution of the supernatant through a Chromabond NH2 column. The retained chromium is then eluted with nitric acid for analysis by ETAAS. nih.gov In another approach for parenteral solutions, a microcolumn filled with nanostructured alpha-alumina is used for the on-line retention of chromium species. Selective elution is achieved using concentrated ammonia (B1221849) for Cr(VI) and 1 mol L⁻¹ nitric acid for Cr(III), followed by ETAAS determination. nih.gov

Liquid-liquid extraction is another common method. One study reported the extraction of Cr(VI) from hydrochloric, sulfuric, and nitric acid solutions using tributyl phosphine (B1218219) oxide (TBPO) dissolved in xylene. While extractions from hydrochloric and sulfuric acid were nearly quantitative, they were partial from nitric acid solutions. ijiset.com Another method involves the formation of a Cr(VI) complex with ammonium (B1175870) pyrrolidinedithiocarbamate (APDC), which is then extracted into molten naphthalene-biphenyl from a nitric acid solution. researchgate.net

For the speciation of chromium in water samples, a two-step preconcentration method has been proposed. It involves the extraction of the Cr(VI)-APDC complex with ethyl acetate, which is then digested with nitric acid. The remaining Cr(III) is complexed with EDTA, adsorbed onto alumina, and then desorbed with hydrochloric acid for analysis. nsps.org.ng

Instrumental Analytical Techniques for Chromium Quantification and Speciation

Following sample preparation, various instrumental techniques are employed to quantify the total chromium concentration or the concentration of its different species.

Atomic Absorption Spectrometry (Flame and Electrothermal AAS)

Atomic Absorption Spectrometry (AAS) is a robust and widely used technique for chromium determination. In flame AAS (FAAS), the sample solution is aspirated into a flame, where it is atomized. A light beam from a chromium hollow-cathode lamp is passed through the flame, and the amount of light absorbed by the chromium atoms is proportional to the chromium concentration in the sample. For soil extracts in nitric acid, optimizing FAAS conditions, such as using a lean air-acetylene flame, can significantly reduce chemical interferences from other metals like iron, nickel, and aluminum, albeit with a slight decrease in sensitivity. rsc.orgrsc.org

Electrothermal AAS (ETAAS), also known as Graphite Furnace AAS (GFAAS), offers significantly lower detection limits than FAAS. In ETAAS, a small volume of the sample is injected into a graphite tube, which is then heated in a programmed sequence to dry, char, and atomize the sample. nemi.gov The use of a L'vov platform within the graphite tube can help to delay atomization until the surrounding gas has reached a stable temperature, reducing matrix interferences. rsc.orgrsc.org For the analysis of chromium in nitric acid extracts of soils, reliable determination has been achieved using the L'vov platform without the need for a chemical modifier. rsc.orgrsc.org In the analysis of UHT milk, both total chromium and hexavalent chromium were quantified using ETAAS with the same instrumental conditions after appropriate sample preparation. nih.gov

Table 2: Performance Characteristics of AAS Methods for Chromium Determination in Nitric Acid Matrices

| Method | Sample Matrix | Limit of Detection (LOD) | Key Findings/Conditions |

| FAAS | Nitric acid extracts of soils | 0.11 µg mL⁻¹ | A lean air-acetylene flame reduces chemical interferences. rsc.orgrsc.org |

| ETAAS | Nitric acid extracts of soils | 0.73 µg L⁻¹ | Reliable determination using the L'vov platform without a chemical modifier. rsc.orgrsc.org |

| ETAAS | UHT Milk (Total Cr) | 0.2 µg L⁻¹ | Addition of a surfactant and a Pd/Mg chemical modifier. nih.gov |

| ETAAS | UHT Milk (Cr(VI)) | 0.15 µg L⁻¹ | Elution from a Chromabond NH2 column with nitric acid. nih.gov |

| ETAAS | Parenteral Solutions (Cr(VI)) | 1.9 ng L⁻¹ | On-line preconcentration on a nanostructured alpha-alumina microcolumn. nih.gov |

| ETAAS | Parenteral Solutions (Cr(III)) | 6.1 ng L⁻¹ | Selective elution with 1 mol L⁻¹ nitric acid. nih.gov |

X-ray Photoelectron Spectroscopy (XPS) for Surface Compositional Analysis

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique that provides information about the elemental composition and chemical states of the elements within the top few nanometers of a material's surface. It is particularly useful for studying the passive films formed on metals and alloys.

When stainless steel is passivated with nitric acid to improve its corrosion resistance, XPS can be used to analyze the resulting changes in the surface chemistry. materialinterface.comeag.com Studies on type 316L stainless steel have shown that nitric acid passivation significantly increases the chromium-to-iron ratio on the surface. materialinterface.comeag.com XPS analysis can distinguish between metallic chromium and chromium oxides, as well as different oxidation states of chromium, such as Cr(III) and Cr(VI). eag.comresearchgate.net For instance, after passivation, there is an enrichment of chromium oxide and a depletion of metallic iron on the surface. eag.com The analysis of Cr 2p spectra allows for the identification of species like Cr₂O₃ and Cr(OH)₃. semi.ac.cn It is important to note that the X-ray beam itself can sometimes cause photoreduction of Cr(VI) species, which needs to be considered during data analysis.

Table 3: XPS Findings on Chromium After Nitric Acid Treatment

| Material | Treatment | Key XPS Findings |

| Type 316L Stainless Steel | Hot nitric acid passivation | Increased Cr:Fe ratio; increased ratio of chromium oxide to elemental chromium. materialinterface.com |

| Type 316L Stainless Steel | Nitric acid passivation | Increased Cr/Fe ratio, depletion of metallic iron, and enrichment of chromium oxide on the surface. eag.com |

| Type 316L Stainless Steel | Nitric acid passivation | Formation of a passive film with Cr(III) species like CrOOH or Cr(OH)₃ in the outer layer. researchgate.net |

| Chromium-Oxygen Systems | N/A (Standard analysis) | Characterization of Cr 2p spectra for Cr(III) oxide, hydroxide (B78521), and nitrate (B79036). semi.ac.cn |

Ion Chromatography for Speciation of Chromium Ions

Ion chromatography (IC) is a powerful technique for separating and quantifying different ionic forms of an element. When coupled with a sensitive detector like an Inductively Coupled Plasma-Mass Spectrometer (ICP-MS), it provides an excellent method for chromium speciation.

For the separation of Cr(III) and Cr(VI), various IC methods have been developed. In one approach, an anion exchange column is used with a nitric acid eluent. thermofisher.com While Cr(VI) as an anion is easily eluted, Cr(III) as a cation is more strongly retained and requires higher concentrations of nitric acid for elution. thermofisher.com A compromise concentration of nitric acid (e.g., 0.4 mol/L) can be used to achieve a complete separation of both species in a short time. thermofisher.com Another study used a mixed-mode column that exhibits both anion and cation exchange capabilities, allowing for the retention of both Cr(VI) anions and Cr(III) cations. researchgate.net Discontinuous elution with different concentrations of nitric acid was used to sequentially elute the two species. researchgate.net

The use of nitric acid as the eluent is advantageous for subsequent ICP-MS detection because it is chromium-free and does not introduce carbon-based spectral interferences that can affect the detection of chromium. labrulez.com In the analysis of soil and wastewater samples, a method involving treatment with 50 mM nitric acid has been used for the speciation of chromium. thermofisher.com

Table 4: Ion Chromatography Methods for Chromium Speciation Using Nitric Acid

| Column Type | Eluent | Species Elution Order/Conditions | Application |

| Anion Exchange (Dionex AG-7) | Nitric Acid (0.4 mol/L) | Complete separation of Cr(III) and Cr(VI) in under 150 seconds. thermofisher.com | Drinking Water |

| Mixed-Mode (IonPac-AG5) | Nitric Acid (0.3 M and 1.0 M) | Stepwise elution: 0.3 M HNO₃ for Cr(VI), then 1.0 M HNO₃ for Cr(III). researchgate.net | General Speciation |

| Cation Exchange (Dionex Ionpac CG 12A) | Nitric Acid (60 mM) | Cr(III) elutes first, followed by Cr(VI). ajol.info | Industrial Plating Bath Solution |

| Anion Exchange (Dionex CG 12A) | 50 mM Nitric Acid | Treatment of samples prior to chromatographic separation. thermofisher.com | Soil and Wastewater |

UV-Vis Spectroscopy for Redox State Determination

UV-Vis spectroscopy is a valuable analytical technique for determining the redox state of chromium, specifically for distinguishing between its trivalent [Cr(III)] and hexavalent [Cr(VI)] forms in aqueous solutions, including nitric acid matrices. The method's utility stems from the distinct light absorption properties of the different chromium species in the ultraviolet and visible regions of the electromagnetic spectrum. rsc.orgacademie-sciences.frresearchgate.net

The speciation analysis can be performed directly or indirectly. Direct analysis leverages the intrinsic absorption characteristics of chromate (B82759) species. academie-sciences.framecj.com In acidic solutions (pH ≤ 6), the predominant Cr(VI) species is the hydrogen chromate ion (HCrO₄⁻), which exhibits a maximum absorption peak at approximately 350 nm. academie-sciences.framecj.com In alkaline conditions (pH ≥ 8), the chromate ion (CrO₄²⁻) is the stable form, with a maximum absorption at around 372 nm. academie-sciences.framecj.com The Cr(III) species also has characteristic broad absorption peaks, typically centered around 405 nm and 584 nm. researchgate.net The direct method is advantageous for in-situ and rapid measurements, particularly in kinetic studies of redox reactions. academie-sciences.frtandfonline.com

The most common indirect method for Cr(VI) determination involves the use of a complexing agent, 1,5-diphenylcarbazide (B1670730) (DPC). rjeec.rotandfonline.comieeesem.com In an acidic medium, DPC selectively reacts with Cr(VI) to form a highly colored magenta Cr(VI)-DPC complex. rjeec.roscielo.br The absorbance of this complex is measured at its maximum wavelength (λmax) of approximately 540 nm, allowing for sensitive and accurate quantification of Cr(VI). rjeec.roieeesem.comub.ac.id This method is highly selective for Cr(VI) and is widely used for determining trace concentrations. tandfonline.comglobalscientificjournal.com To determine total chromium using this method, any Cr(III) present in the sample must first be oxidized to Cr(VI) using an oxidizing agent like potassium permanganate (B83412) before the complexation step with DPC. ub.ac.idglobalscientificjournal.com The Cr(III) concentration can then be calculated by subtracting the initial Cr(VI) concentration from the total chromium concentration. globalscientificjournal.com

The choice of method depends on the required sensitivity and the sample matrix. While direct UV-Vis is simpler, the DPC method offers a much lower limit of detection. tandfonline.comacs.org The stability of the chromium species in the nitric acid matrix is a critical consideration, as conditions such as boiling or the presence of other redox-active species can alter the Cr(III)/Cr(VI) ratio. tandfonline.comscirp.org

Table 1: UV-Vis Spectroscopic Methods for Chromium Redox Speciation This table is interactive. You can sort and filter the data by clicking on the headers.

| Analytical Method | Analyte | Principle | Wavelength (λmax) | pH/Matrix Condition | Key Findings & Research Notes |

|---|---|---|---|---|---|

| Direct UV-Vis | Cr(VI) as HCrO₄⁻ | Intrinsic light absorption | ~350 nm | Acidic (pH ≤ 6.4) academie-sciences.fr | Linear range of 0.5-100 mg/L. academie-sciences.fr |

| Direct UV-Vis | Cr(VI) as CrO₄²⁻ | Intrinsic light absorption | ~373 nm | Alkaline (pH ≥ 6.4) academie-sciences.fr | Linear range of 0.5-25 mg/L. academie-sciences.fr |

| Direct UV-Vis | Cr(III) | Intrinsic light absorption | ~405 nm, ~584 nm | Acidic | Shows two broad characteristic peaks. researchgate.net |

| Indirect UV-Vis (DPC) | Cr(VI) | Complexation with 1,5-diphenylcarbazide | ~540 nm | Acidic (e.g., H₃PO₄ or H₂SO₄) rjeec.roub.ac.id | Highly sensitive and selective for Cr(VI). tandfonline.com The colored complex has limited stability. academie-sciences.fr |

Method Development, Validation, and Interferences in Chromium Analysis

Developing a robust analytical method for chromium determination in nitric acid matrices requires careful optimization and validation to ensure accurate and reliable results. Method development involves selecting the appropriate analytical technique, such as Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) or Inductively Coupled Plasma-Mass Spectrometry (ICP-MS), and optimizing instrumental parameters. rsc.orgnih.gov Samples preserved in nitric acid (pH < 2) are common, and for total chromium analysis, an acid digestion step may be required depending on the sample's nature. thermofisher.com

Method validation is a critical process to demonstrate that an analytical procedure is suitable for its intended purpose. researchgate.netrsc.org Key validation parameters include:

Linearity and Range: Establishing a concentration range where the instrument's response is directly proportional to the analyte concentration. rjeec.ro

Limit of Detection (LOD) and Limit of Quantification (LOQ): Determining the lowest concentration of chromium that can be reliably detected and quantified. For instance, studies have reported LOQs for total chromium ranging from 0.053 µg/L to 1.3 µg/L using techniques like ICP-MS and ICP-OES. researchgate.net For Cr(VI) speciation analysis, LOQs as low as 0.12 µg/L have been achieved. researchgate.net

Precision: Assessing the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is usually expressed as the relative standard deviation (RSD). rsc.orgrsc.org

Accuracy and Recovery: Determining the closeness of the measured value to the true or accepted value. This is often evaluated using certified reference materials (CRMs) or by performing spike and recovery experiments. rsc.orgnih.govrsc.org

Interferences are a significant challenge in chromium analysis and can lead to inaccurate results. They can be broadly categorized as spectral and non-spectral (matrix) interferences.

Spectral Interferences: These occur when another element or a polyatomic species has an emission line or mass-to-charge ratio that overlaps with that of chromium. In ICP-MS, chromium isotopes are prone to polyatomic interferences, such as ⁴⁰Ar¹²C⁺ on ⁵²Cr and ³⁵Cl¹⁶O¹H⁺ on ⁵²Cr. thermofisher.comthermofisher.com In ICP-OES, spectral line overlap from other elements like iron and nickel can be an issue. rsc.orgcdc.gov These interferences can often be mitigated by using alternative analytical wavelengths, mathematical correction equations, or advanced instrumentation like collision/reaction cells in ICP-MS. thermofisher.comstandingcommitteeofanalysts.co.uk

Careful method development, thorough validation, and an understanding of potential interferences are essential for the accurate quantification of chromium and its species in nitric acid matrices.

Table 2: Validation Parameters and Common Interferences in Chromium Analysis This table is interactive. You can sort and filter the data by clicking on the headers.

| Technique | Parameter / Interference Type | Details | Mitigation Strategies |

|---|---|---|---|

| ICP-MS | Validation (LOQ) | Total Cr: 0.053 µg/L; Cr(VI): 0.12 µg/L. researchgate.net | Optimization of instrumental parameters. |

| ICP-MS | Spectral Interference | Polyatomic ions: ⁴⁰Ar¹²C⁺, ³⁵Cl¹⁶O¹H⁺ on ⁵²Cr. thermofisher.comthermofisher.com | Collision/reaction cells (e.g., He KED mode), high-resolution ICP-MS. thermofisher.com |

| ICP-OES | Validation (LOD) | 0.11 µg/mL in soil extracts. rsc.org | Optimization of instrumental parameters. |

| ICP-OES | Spectral Interference | Spectral line overlap from other elements (e.g., Fe, Ni). cdc.govstandingcommitteeofanalysts.co.uk | Use of alternative wavelengths, interference correction equations. standingcommitteeofanalysts.co.uk |

| FAAS | Validation (LOD) | 0.11 µg/mL (7.33 µg/g) in soil extracts. rsc.org | Optimization of operating conditions. |

| FAAS | Chemical Interference | Fe³⁺, Ni²⁺, Al³⁺, Mg²⁺. rsc.orgrsc.org | Use of a lean, high-temperature flame (e.g., air-acetylene or nitrous oxide-acetylene). rsc.orgcdc.gov |

| UV-Vis (DPC) | Validation (LOQ) | 1.0 mg/L for Cr(III), 0.01 mg/L for Cr(VI). tandfonline.com | Method optimization (pH, reagent concentration). rjeec.ro |

Environmental Chemistry and Remediation Technologies for Chromium Nitric Acid Waste Streams

Environmental Fate and Transformation of Chromium in Nitric Acid-Influenced Systems

The environmental behavior of chromium is complex, heavily dependent on its oxidation state and the surrounding chemical conditions. In systems influenced by nitric acid, the acidic environment plays a significant role in the speciation, mobility, and ultimate fate of chromium contamination.

Chromium primarily exists in two stable oxidation states in the environment: trivalent chromium [Cr(III)] and hexavalent chromium [Cr(VI)]. tandfonline.com These two species exhibit vastly different chemical properties and toxicological profiles. Cr(VI) is highly soluble, mobile, and recognized for its toxicity and carcinogenicity. fz.kiev.ua In contrast, Cr(III) is less toxic, less mobile, and can be precipitated out of solution. tandfonline.comnih.gov The interconversion between these two forms is possible in the environment. researchgate.net

The speciation of chromium is significantly influenced by the soil's physicochemical properties, particularly pH. frontiersin.org Acidic conditions, such as those created by nitric acid contamination, generally favor the mobility of chromium. A decrease in soil pH can lead to the mobilization and release of Cr(III). frontiersin.org While Cr(VI) is generally mobile, its reduction to Cr(III) is a critical detoxification pathway. nih.gov This reduction can be influenced by the presence of electron donors, such as dissolved organic carbon. frontiersin.org

The mobility and bioavailability of chromium dictate its potential to contaminate groundwater and enter the food chain. tandfonline.com Cr(VI), often found as chromate (B82759) (CrO₄²⁻) or dichromate (Cr₂O₇²⁻), is highly mobile in soil and water. tandfonline.comwrc.org.za Its bioavailability is a major concern, as it can be readily taken up by organisms. fz.kiev.uatandfonline.com Cr(III), on the other hand, tends to precipitate as chromium hydroxide (B78521) [Cr(OH)₃] at neutral or alkaline pH, limiting its mobility and bioavailability. acs.org However, in acidic environments, Cr(III) can remain in solution. wrc.org.za The presence of colloids and acid rain can further affect chromium's transport and release in the subsurface. nih.gov

Mobility Factor: Studies have calculated the mobility factor (MF) for chromium in contaminated soils to assess its potential to move within the environment. One study found the mean mobility factor for chromium to be 25.82%. ku.ac.ke

Bioavailability: Research indicates that heavy metals are potentially available for plant uptake if the bioavailability percentage exceeds 10%. ku.ac.ke The bioavailability of chromium is influenced by factors like soil pH, organic matter content, and the presence of other ions. frontiersin.orgtandfonline.com

Origins and Characteristics of Chromium-Nitric Acid Waste from Industrial Processes (e.g., nuclear fuel reprocessing, metal finishing)

Wastewater streams containing both chromium and nitric acid are generated by several key industrial sectors. These wastes are considered hazardous due to the combined corrosive and toxic properties of their constituents. saimm.co.za

Metal Finishing: The metal finishing industry, including processes like electroplating, anodizing, and pickling, is a significant source of chromium-containing waste. saimm.co.zapca.state.mn.us Nitric acid is frequently used in these processes, particularly for stripping metals like copper and nickel from plating racks and for surface treatment. nmfrc.org